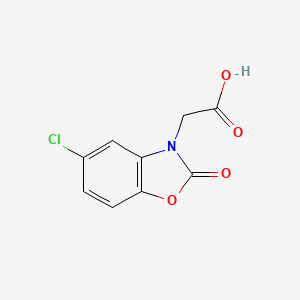

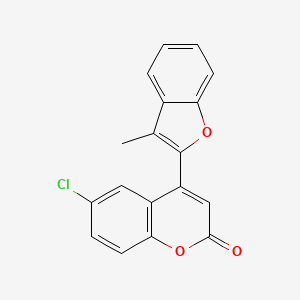

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heparanase Inhibition and Anti-Angiogenic Properties

- Furanylthiazole acetic acid derivatives , including benzoxazol-5-yl acetic acid compounds, have been identified as inhibitors of heparanase. These compounds show anti-angiogenic properties and potential for use in in vivo models (Courtney et al., 2005).

Ulcerative Colitis Treatment

- Azo compounds and 4-aminophenylbenzoxazol-2-yl-5-acetic acid have been evaluated for their effectiveness in treating inflammatory bowel diseases, showing potential as new leads for ulcerative colitis treatment (Jilani, Shomaf, & Alzoubi, 2013).

Antimicrobial Activity

- Substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives , synthesized from a similar chemical structure, have shown potential antibacterial and antifungal activity (Chaitanya et al., 2017).

Fluorescent Chemical Sensor

- A new fluorescent compound derived from a similar chemical structure has been found to selectively determine Co2+ ions, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).

Anticancer Evaluation

- Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-1H-benzimidazole derivatives have shown in vitro anticancer activity on various cell lines, particularly on breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial Activity of Benzoxazine Analogues

- Certain benzoxazine analogues related to this compound demonstrated good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).

Crystal Structure and Spectroscopic Characterization

- The crystal structure and spectroscopic properties of a related compound were characterized, providing insights into its chemical behavior (Aydin et al., 2010).

Analgesic and Anti-Inflammatory Agents

- Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities , showing potency comparable to aspirin and indomethacin (Ünlü et al., 2003).

Analgesic Activity of Acetamide Derivatives

- Acetamide derivatives related to this compound have been studied for their potential analgesic properties against various types of pain stimuli (Kaplancıklı et al., 2012).

Development of Triheterocyclic Compounds

- A series of acetic acid derivatives were synthesized, leading to the creation of new triheterocyclic compounds with potential biological significance (Demirbas, 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIEZNIDPDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)